molecular formula C22H18N4O9S2 B3061240 Orange B free acid CAS No. 732922-62-2

Orange B free acid

Cat. No.: B3061240
CAS No.: 732922-62-2
M. Wt: 546.5 g/mol
InChI Key: CZKAWHARUCUKNT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Orange B free acid is synthesized through a diazotization reaction followed by coupling with an aromatic compound. The process begins with the diazotization of sulfanilic acid in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with an aromatic amine, such as N,N-dimethylaniline, under alkaline conditions to form the azo dye .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations. The final product is purified through filtration, washing, and drying to obtain the disodium salt form of the dye .

Chemical Reactions Analysis

Types of Reactions

Orange B free acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Orange B free acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of Orange B free acid involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, causing oxidative stress and potential cellular damage. The dye’s interaction with biological molecules, such as proteins and nucleic acids, can also affect cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Orange B free acid is unique due to its specific approval for use in food products by the United States Food and Drug Administration, which is not common for many azo dyes. Its specific application in hot dog and sausage casings sets it apart from other similar compounds .

Properties

IUPAC Name

4-[[5-ethoxycarbonyl-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O9S2/c1-2-35-22(28)20-19(21(27)26(25-20)13-7-9-14(10-8-13)36(29,30)31)24-23-17-11-12-18(37(32,33)34)16-6-4-3-5-15(16)17/h3-12,25H,2H2,1H3,(H,29,30,31)(H,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKAWHARUCUKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044286
Record name C.I. Acid Orange 137 parent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732922-62-2
Record name Orange B free acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0732922622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Acid Orange 137 parent
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORANGE B FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13D01Z5SBP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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